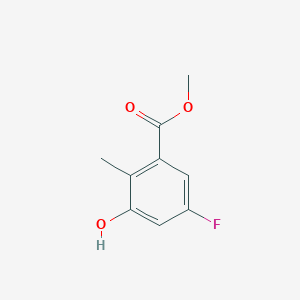

Methyl 5-fluoro-3-hydroxy-2-methylbenzoate

Description

Methyl 5-fluoro-3-hydroxy-2-methylbenzoate is a fluorinated aromatic ester characterized by a benzoate backbone substituted with a fluorine atom at position 5, a hydroxyl group at position 3, and a methyl group at position 2. This compound is of interest in pharmaceutical and agrochemical research due to the unique electronic and steric effects imparted by its substituents.

Properties

Molecular Formula |

C9H9FO3 |

|---|---|

Molecular Weight |

184.16 g/mol |

IUPAC Name |

methyl 5-fluoro-3-hydroxy-2-methylbenzoate |

InChI |

InChI=1S/C9H9FO3/c1-5-7(9(12)13-2)3-6(10)4-8(5)11/h3-4,11H,1-2H3 |

InChI Key |

GGDSIQSMQPTJQF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1O)F)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-fluoro-3-hydroxy-2-methylbenzoate typically involves the esterification of 5-fluoro-3-hydroxy-2-methylbenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of Methyl 5-fluoro-3-hydroxy-2-methylbenzoate can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-fluoro-3-hydroxy-2-methylbenzoate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

Oxidation: Formation of 5-fluoro-3-oxo-2-methylbenzoic acid.

Reduction: Formation of 5-fluoro-3-hydroxy-2-methylbenzyl alcohol.

Substitution: Formation of various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 5-fluoro-3-hydroxy-2-methylbenzoate is used in a wide range of scientific research applications:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study enzyme-substrate interactions.

Medicine: Potential use in the development of pharmaceuticals due to its unique chemical properties.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 5-fluoro-3-hydroxy-2-methylbenzoate involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds, increasing its binding affinity to enzymes and receptors. This interaction can modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Positional Isomers and Halogen-Substituted Derivatives

Methyl 5-fluoro-2-hydroxybenzoate ():

This positional isomer features a hydroxyl group at position 2 instead of position 3. The shift significantly alters acidity (pKa ~8.5 for 2-hydroxy vs. ~9.2 for 3-hydroxy) and hydrogen-bonding interactions, affecting solubility and biological target binding. Applications include pharmaceutical intermediates and fine chemicals .- Methyl 5-bromo-3-fluoro-2-methylbenzoate (): Substituting bromine for the hydroxyl group increases molecular weight (Br: ~80 g/mol vs. OH: ~17 g/mol) and polarizability. This derivative is used in synthetic organic chemistry and pesticide development .

Methyl Esters in Agrochemicals ()

Sulfonylurea-based methyl esters, such as metsulfuron methyl ester and ethametsulfuron methyl ester, feature triazine and sulfonyl groups instead of hydroxyl/fluorine. These groups confer herbicidal activity by inhibiting acetolactate synthase (ALS) in plants.

Natural Resin-Derived Methyl Esters ()

Compounds like sandaracopimaric acid methyl ester and communic acid methyl ester are diterpenoid esters with fused ring systems. Their higher molecular weights (e.g., ~330 g/mol for sandaracopimaric acid methyl ester vs. ~198 g/mol for the target compound) result in lower volatility, as evidenced by gas chromatography retention times. These esters are primarily used in resins and fragrances, unlike the fluorinated benzoate’s pharmaceutical focus .

Physical and Chemical Property Analysis

Table 1. Comparative Properties of Methyl Esters

Notes:

Biological Activity

Methyl 5-fluoro-3-hydroxy-2-methylbenzoate is an organic compound recognized for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, synthesis methods, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

Methyl 5-fluoro-3-hydroxy-2-methylbenzoate has the molecular formula and a molecular weight of approximately 184.16 g/mol. Its structure features a fluorine atom, a hydroxyl group, and a methyl group attached to a benzene ring, which contributes to its unique chemical properties and biological interactions.

Key Structural Features:

- Fluorine Atom: Enhances interaction with biological targets.

- Hydroxyl Group: Capable of forming hydrogen bonds, influencing pharmacokinetics.

- Methyl Group: Affects steric properties and solubility.

Antimicrobial Activity

Research indicates that methyl 5-fluoro-3-hydroxy-2-methylbenzoate exhibits significant antimicrobial properties. The presence of the fluorine atom is believed to enhance its binding affinity to microbial enzymes or receptors, thereby increasing its efficacy against various pathogens. Studies have shown that compounds with similar structures can inhibit bacterial growth and combat microbial resistance.

Anticancer Activity

In the anticancer domain, this compound has shown promise in inhibiting cancer cell proliferation. Its structural characteristics may influence cellular pathways involved in cancer progression. For instance, the fluorinated compounds often exhibit improved potency against specific cancer cell lines compared to their non-fluorinated analogs .

Case Study:

In vitro studies demonstrated that methyl 5-fluoro-3-hydroxy-2-methylbenzoate significantly reduced the viability of various cancer cell lines, indicating its potential as an anticancer agent. The mechanism of action is thought to involve the modulation of key signaling pathways associated with cell survival and apoptosis .

Structure-Activity Relationship (SAR)

The biological activity of methyl 5-fluoro-3-hydroxy-2-methylbenzoate can be analyzed through its structure-activity relationship (SAR). The following table summarizes compounds with similar structures and their unique features:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Methyl 5-fluoro-2-hydroxybenzoate | C8H7FO3 | Lacks methyl substitution at the ortho position |

| Methyl 5-fluoro-2-methylbenzoate | C9H9FO3 | Different hydroxyl positioning on the benzene ring |

| Methyl 4-fluoro-3-hydroxybenzoate | C8H7F O3 | Fluorine at para position affecting reactivity |

The combination of functional groups in methyl 5-fluoro-3-hydroxy-2-methylbenzoate enhances its reactivity compared to other similar compounds, making it a valuable candidate for further research in medicinal chemistry.

Synthesis Methods

The synthesis of methyl 5-fluoro-3-hydroxy-2-methylbenzoate can be achieved through various methods, including traditional chemical reactions as well as modern techniques like microwave-assisted synthesis or continuous flow reactors for improved efficiency and yield. The choice of synthesis method can significantly impact the purity and yield of the final product.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.